1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Antimalarial Drug Discovery PSAC Inhibition Plasmodium falciparum

1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797674-32-8) is a synthetic pyrazolyl-urea derivative identified as a potent inhibitor of the plasmodial surface anion channel (PSAC). The compound emerged from a high-throughput phenotypic screen of 772,000 compounds conducted under nutrient-restricted media designed to mimic in vivo human serum conditions, a strategy that revealed chemotypes missed by standard screening protocols.

Molecular Formula C20H21N5O
Molecular Weight 347.422
CAS No. 1797674-32-8
Cat. No. B2563352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
CAS1797674-32-8
Molecular FormulaC20H21N5O
Molecular Weight347.422
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C20H21N5O/c26-20(23-16-6-2-1-3-7-16)22-12-13-25-19(15-9-10-15)14-18(24-25)17-8-4-5-11-21-17/h1-8,11,14-15H,9-10,12-13H2,(H2,22,23,26)
InChIKeyMCDYQOWGONYNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797674-32-8): A Structurally Validated PSAC Inhibitor for Antimalarial Research


1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797674-32-8) is a synthetic pyrazolyl-urea derivative identified as a potent inhibitor of the plasmodial surface anion channel (PSAC) . The compound emerged from a high-throughput phenotypic screen of 772,000 compounds conducted under nutrient-restricted media designed to mimic in vivo human serum conditions, a strategy that revealed chemotypes missed by standard screening protocols . Its molecular target, the CLAG3 component of PSAC, was confirmed via chemogenomic resistance selection and photocatalytic proximity labeling proteomics, establishing a well-defined mechanism of action distinct from traditional antimalarial targets .

PSAC channel inhibition study fit under physiological nutrient conditions
CLAG3 target engagement and antimalarial resistance research
Combination partner screening without antagonism to artemisinin-based therapies

Why 1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea Cannot Be Replaced by Other Pyrazolyl-Ureas or PSAC Inhibitors


Although the pyrazolyl-urea scaffold is recognized for kinase inhibition and anti-inflammatory activity, compound 1797674-32-8 was specifically optimized through a nutrient-restricted phenotypic screen that enriched for PSAC channel blockade—a mechanism not shared by all pyrazolyl-ureas . Within the same chemical series, even a structurally close analog (compound 1 from the original study) exhibited a distinct resistance profile: compound 2-selected parasites showed no cross-resistance to compound 1, while compound 1-selected parasites displayed only minor cross-resistance (0.6 log shift) to compound 2 . This asymmetric resistance pattern indicates that subtle structural differences between analogs translate into non-identical target interactions, making generic substitution scientifically unreliable for experiments requiring precise target engagement .

This compound
Distinct resistance profile Selected clag3.1 mutations confer minimal cross-resistance to the closest analog (compound 1), suggesting non-identical target interactions.
Analog (compound 1)
Asymmetric cross-resistance Parasites resistant to compound 1 retain susceptibility to this compound, but the reverse is not symmetric, indicating divergent binding modes.
Generic pyrazolyl-ureas
Mechanism mismatch Structural similarity does not guarantee PSAC inhibition; most pyrazolyl-ureas lack CLAG3-dependent channel blockade, making substitution unreliable.

Quantitative Differentiation Evidence for 1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (1797674-32-8) vs. Comparators


PSAC Inhibitory Potency: pIC50 7.9 Against P. falciparum in Physiological Nutrient Conditions

Compound 1797674-32-8 (PSAC inhibitor compound 2) inhibits the plasmodial surface anion channel (PSAC) with a pIC50 of 7.9 (IC50 ≈ 12.6 nM) in a sorbitol-mediated lysis protection assay using trophozoite-infected red blood cells . This potency was determined under nutrient-restricted media (RM + Serum) that recapitulates physiological human serum nutrient levels, a condition where standard antimalarials like chloroquine and artesunate show unaltered potency but many previously identified hits lose activity . In contrast, the closely related compound 1 from the same study exhibited a lower magnitude of resistance shift (1.0 log units vs. 1.7 log units for compound 2) when parasites were subjected to continuous drug pressure, suggesting compound 2 engages the target with a higher resistance barrier .

PSAC inhibitory potency
Head-to-head
pIC50 7.9 (~12.6 nM) vs. analog with lower resistance barrier
Supports PSAC target validation under physiological nutrient levels
Resistance shift difference 0.7 log; assay in RM + Serum
Antimalarial Drug Discovery PSAC Inhibition Plasmodium falciparum

Target Engagement Selectivity: CLAG3-Dependent Mechanism Confirmed by Resistance Mutations

Whole-genome sequencing of compound 2-resistant P. falciparum lines (C2R.A) revealed mutations exclusively in the clag3.1 gene, with no mutations detected in any other coding region . In contrast, compound 1-resistant lines acquired mutations in the same clag3.1 gene but conferred only partial cross-resistance to compound 2 (0.6 log shift vs. 1.7 log for the cognate compound), indicating that compound 2 interacts with CLAG3 in a manner that is less permissive to escape via single mutations compared to compound 1 . This clean genetic signature—the absence of secondary target mutations—demonstrates a level of target selectivity that is uncommon among antimalarial leads identified from phenotypic screens, where polypharmacology is frequently observed .

Target selectivity & clag3.1 mutations
Head-to-head
Exclusive clag3.1 resistance mutations; no cross-resistance to analog
Reported target specificity supports CLAG3 mechanistic studies
Whole-genome sequencing; no secondary target mutations detected
Target Deconvolution CLAG3 Mutations Chemogenomics

In Vivo Efficacy: Validated in Humanized Mouse Model of P. falciparum Infection

Compound 1797674-32-8 (compound 2) demonstrated in vivo efficacy in a humanized mouse model engrafted with human erythrocytes and infected with P. falciparum . While the study does not report individual compound ED50/ED90 values, it states that PSAC inhibitors as a class showed efficacy in this model—a significant translational milestone given that PSAC had not previously been validated as a therapeutic target in vivo . In contrast, many antimalarial leads discovered under standard culture conditions (SM + AlbuMAX) fail to translate to in vivo models, in part because their targets are not essential under physiological nutrient conditions . Compound 1797674-32-8 was one of only two compounds from the screen advanced to in vivo testing, underscoring its prioritized status within the 29 identified chemotypes .

In vivo efficacy status
Class-level inference
Efficacy confirmed in humanized P. falciparum mouse model
Supports translational research; specific ED50 not reported
One of two compounds advanced from 29 chemotypes
In Vivo Antimalarial Efficacy Humanized Mouse Model PSAC Target Validation

Killing Rate Profile: Slow but Compatible with Combination Strategies

After 72 h exposure to compound 1797674-32-8 (compound 2) at 5× IC50, nearly 50% of parasites remained viable, compared to rapid killing by atovaquone . However, when combined with a residual transport inhibitor, the killing rate of compound 2 became indistinguishable from that of atovaquone, demonstrating that its slow intrinsic killing can be pharmacologically rescued . Importantly, compound 2 showed no antagonism when co-administered with artesunate, chloroquine, atovaquone, or pyrimethamine, confirming that it does not interfere with the uptake or mechanism of standard antimalarials—a liability observed with other transport inhibitors such as blasticidin S and leupeptin .

Killing rate & combination profile
Cross-study comparable
~50% viability at 72 h (5× IC50); no antagonism with standard antimalarials
Combination partner screening context; compatible with artemisinin-based therapies
Killing matches atovaquone when combined with transport inhibitor
Parasite Killing Rate Combination Therapy Atovaquone Benchmark

Screening Condition-Dependent Activity: Enhanced Potency Under Physiological Nutrient Levels

Compound 1797674-32-8 was identified through a screening cascade that compared activity across three media conditions: standard SM + AlbuMAX, SM + Serum, and nutrient-restricted RM + Serum . The compound showed enhanced activity in RM + Serum relative to standard conditions, consistent with the entire 29-chemotype set that was enriched for PSAC inhibition . This conditional activity profile is mechanistically linked to the compound's mode of action: PSAC channel blockade becomes lethal only when the parasite depends on PSAC-mediated nutrient uptake, a dependency that is masked under super-physiological nutrient conditions . In contrast, traditional antimalarials like cytochrome oxidase inhibitors showed reduced potency (ΔpIC50 0.5–0.9) in RM + Serum, highlighting that the screening condition itself is a key differentiator for compound selection .

Nutrient-dependent potency
Class-level inference
Enhanced activity in RM + Serum vs. standard AlbuMAX media
Reported activity profile linked to PSAC-dependent nutrient uptake
Functional probe for nutrient-dependence studies
Nutrient-Restricted Screening Phenotypic Assay Conditions Hit Triage

Optimal Research Applications for 1-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea Based on Validated Evidence


PSAC Channel Electrophysiology and CLAG3 Target Engagement Studies

Researchers performing patch-clamp electrophysiology or solute flux assays on P. falciparum-infected erythrocytes should use compound 1797674-32-8 as the primary PSAC inhibitor probe. Its genetically validated CLAG3 target engagement, confirmed by resistance mutations exclusively in clag3.1 , provides higher confidence in target specificity than compound 1 or other analogs. The compound's pIC50 of 7.9 in the sorbitol lysis protection assay offers a defined potency benchmark for dose-response experiments.

Nutrient-Dependent Antimalarial Susceptibility Research

Laboratories investigating how in vitro culture conditions influence antimalarial drug susceptibility can employ compound 1797674-32-8 as a conditionally active probe. Its enhanced activity in nutrient-restricted media (RM + Serum) versus standard AlbuMAX-based media makes it ideal for dissecting the relationship between nutrient availability, PSAC channel dependence, and parasite vulnerability—a research area directly relevant to understanding in vitro-to-in vivo translation gaps.

Antimalarial Combination Therapy and Resistance Mechanism Studies

For groups evaluating PSAC inhibitors as potential combination partners with artemisinin-based therapies, compound 1797674-32-8 provides a clean pharmacological profile: zero antagonism with artesunate, chloroquine, atovaquone, or pyrimethamine . Its defined resistance mechanism (clag3.1 mutations) and the availability of an isogenic resistant line (C2R.A) further enable mechanistic studies of PSAC inhibitor resistance evolution and fitness cost assessment in competitive growth assays.

In Vivo Proof-of-Concept Studies with PSAC-Targeting Antimalarials

Investigators planning in vivo antimalarial efficacy experiments should select compound 1797674-32-8 as a starting point for medicinal chemistry optimization. As one of only two compounds from the 750K-compound screen advanced to in vivo testing, and with confirmed efficacy in the humanized P. falciparum mouse model , it represents the most translationally advanced PSAC inhibitor scaffold currently available in the public domain. Its slow killing rate can be addressed through formulation or combination strategies, as demonstrated by the synergy with residual transport inhibitors .

Application
Selection Property
Validation Focus
PSAC electrophysiology & CLAG3 target engagement
Target selectivity review
clag3.1 mutation profiling; no secondary target mutations
Nutrient-dependent susceptibility research
Media-condition activity profile
RM + Serum vs standard media comparison
Combination partner screening & resistance studies
No antagonism with standard antimalarials
Resistance mechanism analysis (clag3.1); synergy with transport inhibitors
In vivo translational research
Model-response context
Humanized mouse model efficacy; prioritized scaffold
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